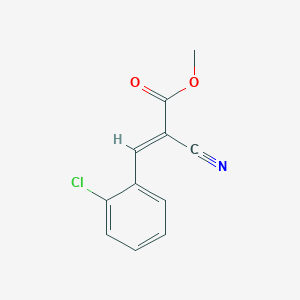
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have immunosuppressive and anti-inflammatory effects.
Mécanisme D'action
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have immunosuppressive and anti-inflammatory effects in various animal models and clinical trials. It has been shown to reduce the severity of symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has also been shown to have effects on the hematopoietic system, such as reducing the number of white blood cells and platelets.
Avantages Et Limitations Des Expériences En Laboratoire
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, such as its specificity for JAK enzymes and its ability to inhibit the activity of multiple JAK isoforms. However, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has some limitations, such as its relatively low potency compared to other JAK inhibitors and its potential off-target effects.
Orientations Futures
There are several potential future directions for the research on 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide, such as:
1. Investigating the potential therapeutic applications of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide in other autoimmune and inflammatory diseases.
2. Developing more potent and selective JAK inhibitors based on the structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide.
3. Studying the long-term safety and efficacy of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide in clinical trials.
4. Investigating the effects of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide on the immune system and hematopoietic system in more detail.
5. Studying the potential off-target effects of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide and developing strategies to minimize them.
Méthodes De Synthèse
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide involves several steps, including the reaction of 5-chlorothiophene-2-sulfonic acid with 2,6-dimethylpyridine to form 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then reacted with N-(3-nitrophenyl)pyrrolidine-2-carboxamide to yield 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have immunosuppressive and anti-inflammatory effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S2/c16-13-6-7-14(25-13)26(23,24)18-8-2-5-12(18)15(20)17-10-3-1-4-11(9-10)19(21)22/h1,3-4,6-7,9,12H,2,5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSSRNIJJQJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780979.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2780983.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2780985.png)


![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2780989.png)
![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)